

# Methyl 4-hydroxyphenylacetate chemical structure and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 4-hydroxyphenylacetate**

Cat. No.: **B046666**

[Get Quote](#)

## An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-hydroxyphenylacetate**, a key aromatic ester. It details the compound's chemical identity, physicochemical properties, a verified experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

## Core Chemical Identity

**Methyl 4-hydroxyphenylacetate** is a methyl ester of 4-hydroxyphenylacetic acid. It is classified as a member of the phenol family and is a naturally occurring compound that has been isolated from fungi such as *Penicillium chrysogenum*.<sup>[1]</sup>

- Chemical Name: Methyl 2-(4-hydroxyphenyl)acetate<sup>[2]</sup>
- CAS Number: 14199-15-6<sup>[1][2][3][4]</sup>
- Synonyms: Methyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid methyl ester<sup>[5]</sup>

The fundamental structure consists of a phenyl ring substituted with a hydroxyl group at the para (4) position and an acetic acid methyl ester group at the first position.

Chemical Structure:

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **Methyl 4-hydroxyphenylacetate**, compiled from various sources for easy reference and comparison.

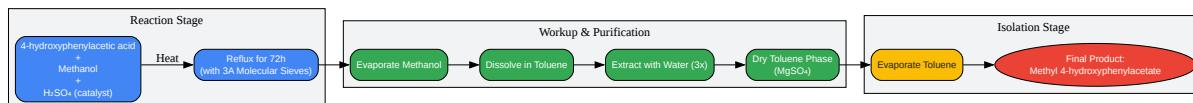
| Property                      | Value                                         | Source(s) |
|-------------------------------|-----------------------------------------------|-----------|
| Molecular Formula             | C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> | [2][4][6] |
| Molecular Weight              | 166.17 g/mol                                  | [2][3]    |
| Melting Point                 | 55-58 °C                                      | [1][3]    |
| Boiling Point                 | 162-163 °C (at 5 mmHg)                        | [7]       |
| 279.2 ± 20.0 °C (at 760 mmHg) | [3]                                           |           |
| Density                       | 1.4 ± 0.1 g/cm <sup>3</sup>                   | [3]       |
| Flash Point                   | 126.8 ± 16.0 °C                               | [3]       |
| Appearance                    | White to pale yellow crystals                 | [1]       |
| SMILES                        | COC(=O)CC1=CC=C(O)C=C1                        | [2][3]    |
| InChI Key                     | XGDZEDRBLVIUMX-UHFFFAOYSA-N                   | [2][3]    |

## Experimental Protocol: Synthesis via Fischer Esterification

The following protocol details a common and effective method for the synthesis of **Methyl 4-hydroxyphenylacetate** through the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.<sup>[4]</sup> This reaction utilizes an excess of methanol as both a reactant and a solvent, with concentrated sulfuric acid acting as a catalyst to drive the formation of the ester.<sup>[2]</sup>

Materials and Reagents:

- 4-hydroxyphenylacetic acid (15 g, 0.1 mole)
- Methanol (500 mL)
- Concentrated Sulfuric Acid (2 mL)
- 3A Molecular Sieves
- Toluene (100 mL)
- Water (3 x 100 mL for extraction)
- Magnesium Sulfate (for drying)
- Activated Charcoal


#### Procedure:

- Reaction Setup: A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol is prepared. To this solution, 2 mL of concentrated sulfuric acid is carefully added. [2]
- Dehydration: The solution is placed in a Soxhlet extractor that has been charged with 3A molecular sieves. This setup is crucial for removing the water generated during the esterification, which shifts the reaction equilibrium towards the product.[2]
- Reflux: The reaction mixture is heated to reflux and maintained for 72 hours. The molecular sieves should be exchanged with a fresh batch at 24-hour intervals to ensure continuous water removal.[2]
- Solvent Removal: After the reflux period, the reaction medium is concentrated by evaporating the methanol, resulting in an oil.[2]
- Workup and Extraction: The residual oil is dissolved in 100 mL of toluene. This organic solution is then transferred to a separatory funnel and extracted three times with 100 mL portions of water to remove any remaining acid and water-soluble impurities.[2]

- Drying and Purification: The toluene phase is collected and dried over anhydrous magnesium sulfate. It is then treated with activated charcoal to remove colored impurities.[2]
- Isolation of Product: The magnesium sulfate and charcoal are removed by filtration. The toluene is then evaporated from the filtrate to yield the final product, **Methyl 4-hydroxyphenylacetate**, as a yellow oil. The reported yield for this protocol is approximately 80% (13 g).[2]

## Visualized Workflow: Synthesis of Methyl 4-hydroxyphenylacetate

The following diagram illustrates the logical workflow for the synthesis of **Methyl 4-hydroxyphenylacetate** as described in the experimental protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 4-hydroxyphenylacetate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 4-hydroxyphenylacetate | 14199-15-6 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]

- 3. Methyl 4-Hydroxyphenylacetate | CAS#:14199-15-6 | Chemsr [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 4-hydroxyphenylacetate | 14199-15-6 [amp.chemicalbook.com]
- 6. fj.bloomtechz.com [fj.bloomtechz.com]
- 7. 4-羟基苯乙酸甲酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl 4-hydroxyphenylacetate chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046666#methyl-4-hydroxyphenylacetate-chemical-structure-and-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)